N-[2-(diethylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and a diethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Common reagents used in these reactions include dimethylcarbamoyl chloride, which is known for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow reactors and high-yield processes to ensure efficient synthesis. For example, the production of dimethylcarbamoyl chloride from phosgene and dimethylamine can achieve high yields at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. These reactions are influenced by the presence of functional groups such as the methanesulfonyl and diethylcarbamoyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. For example, the use of trifluoroacetic acid can remove protecting groups like the t-butyloxycarbonyl (Boc) group under mild conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic aromatic substitution can lead to the formation of substituted benzoxazepine derivatives .
Scientific Research Applications
N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it can be used as a reagent for transferring carbamoyl groups. In biology and medicine, it may have potential as an antimicrobial or antiviral agent, given its structural similarity to other compounds with such activities . In industry, it can be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzoxazepine derivatives and carbamoyl-containing molecules. Examples include N-(2-CHLORO-1-DIETHYLCARBAMOYL-2-PHENYL-VINYL)-BENZAMIDE and 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates .
Uniqueness: What sets N-[2-(DIETHYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H27N3O5S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(diethylcarbamoyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C22H27N3O5S/c1-4-24(5-2)22(27)16-10-6-7-11-17(16)23-21(26)20-14-15-25(31(3,28)29)18-12-8-9-13-19(18)30-20/h6-13,20H,4-5,14-15H2,1-3H3,(H,23,26) |
InChI Key |
JAZFEDMNWSEBPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C |
Origin of Product |
United States |
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